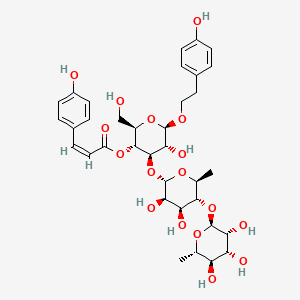

Parishin E

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Parishin E hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Marker für die Bewertung der Qualität von Gastrodia elata-Extrakten verwendet.

Industrie: Wird zur Qualitätssicherung von Präparaten der traditionellen chinesischen Medizin eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es den Sir2/Uth1/TOR-Signalweg reguliert . Es erhöht die Expression des Silent Information Regulator 2-Gens und die Superoxiddismutase-Aktivität, während es gleichzeitig die Spiegel reaktiver Sauerstoffspezies und Malondialdehyd verringert . Diese Regulation führt zu einer erhöhten Zellüberlebensrate unter oxidativem Stress .

Ähnliche Verbindungen:

- Parishin A

- Parishin B

- Parishin C

- Gastrodin

Vergleich: this compound ist aufgrund seiner spezifischen Struktur und der Anzahl der Gastrodin-Einheiten, die es enthält, einzigartig . Während Parishin A drei Gastrodin-Einheiten besitzt, hat this compound weniger, was es in seiner chemischen Zusammensetzung und seinen biologischen Aktivitäten einzigartig macht .

This compound zeichnet sich durch seine potenziellen antioxidativen Eigenschaften und seine Rolle bei der Verlängerung der Lebensdauer von Hefe aus, was bei anderen ähnlichen Verbindungen nicht so deutlich zu beobachten ist .

Wirkmechanismus

Target of Action

Parishin E, a derivative of the traditional Chinese medicinal plant Gastrodia elata, primarily targets oxidative stress pathways. It is known to interact with enzymes involved in antioxidant defense, such as superoxide dismutase (SOD) and catalase . These enzymes play crucial roles in mitigating oxidative damage within cells.

Mode of Action

this compound enhances the activity of antioxidant enzymes, leading to a reduction in reactive oxygen species (ROS) levels. By binding to these enzymes, this compound stabilizes their active forms, thereby increasing their efficiency in neutralizing free radicals . This interaction helps in maintaining cellular redox balance and protecting cells from oxidative stress-induced damage.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative stress response pathway. By boosting the activity of SOD and catalase, this compound reduces the accumulation of ROS, which can otherwise lead to cellular damage and apoptosis. This reduction in ROS levels also influences downstream signaling pathways, such as the NF-κB pathway, which is involved in inflammation and immune responses .

Pharmacokinetics

this compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). It is rapidly absorbed in the gastrointestinal tract and distributed throughout the body. The compound undergoes metabolism primarily in the liver, where it is converted into various metabolites. These metabolites are then excreted via the kidneys . The bioavailability of this compound is influenced by its stability in the gastrointestinal environment and its ability to cross cellular membranes.

Result of Action

At the molecular level, this compound’s action results in decreased oxidative stress and enhanced cellular defense mechanisms. This leads to improved cell survival and function, particularly in tissues prone to oxidative damage, such as the brain and liver . At the cellular level, this compound helps in maintaining mitochondrial integrity and function, thereby supporting overall cellular energy metabolism and reducing the risk of apoptosis.

Action Environment

The efficacy and stability of this compound are influenced by various environmental factors, including pH and temperature. Studies have shown that this compound is more stable in slightly acidic environments, which helps in maintaining its bioactivity during gastrointestinal transit . Additionally, the presence of other antioxidants in the diet can synergistically enhance the effects of this compound, providing a more robust defense against oxidative stress.

: Identification of Novel Parishin Compounds from the Twig of Maclura tricuspidata : pH as a Key Factor for the Quality Assurance of the Preparation of Gastrodiae Rhizoma Formula Granules

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Parishin E kann aus Gastrodia elata mit einem vereinfachten Verfahren der Ultra-Performance-Flüssigchromatographie gekoppelt mit Massenspektrometrie (LC-MS/MS) extrahiert werden . Die Extraktion beinhaltet die Verwendung von Acetonitril und 0,05%iger Ameisensäure als mobile Phase, gefolgt von der Detektion mittels negativer Elektrospray-Ionisation im Multiple-Reaction-Monitoring-Modus .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound umfasst die Optimierung der Extraktionsparameter mithilfe der Response-Surface-Methodik mit einem Box-Behnken-Design . Diese Methode gewährleistet die präzise Kontrolle des Gehalts an this compound und anderen verwandten Verbindungen in den Extrakten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Parishin E unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen: Die häufig verwendeten Reagenzien bei diesen Reaktionen sind Ameisensäure, Acetonitril und andere Lösungsmittel . Die Bedingungen beinhalten oft spezifische pH-Werte, um die Umwandlung von this compound in andere Verbindungen zu verhindern .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, sind Gastrodin, 4-Hydroxybenzylalkohol und Zitronensäure .

Vergleich Mit ähnlichen Verbindungen

- Parishin A

- Parishin B

- Parishin C

- Gastrodin

Comparison: Parishin E is unique due to its specific structure and the number of gastrodin moieties it contains . While Parishin A has three gastrodin moieties, this compound has fewer, making it distinct in its chemical composition and biological activities .

This compound stands out for its potential antioxidant properties and its role in extending the lifespan of yeast, which is not as prominently observed in other similar compounds .

Eigenschaften

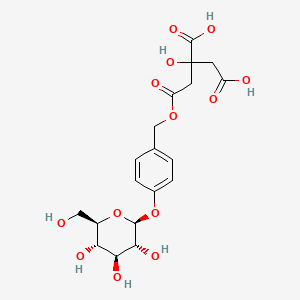

IUPAC Name |

2-hydroxy-2-[2-oxo-2-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]butanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O13/c20-7-11-14(24)15(25)16(26)17(32-11)31-10-3-1-9(2-4-10)8-30-13(23)6-19(29,18(27)28)5-12(21)22/h1-4,11,14-17,20,24-26,29H,5-8H2,(H,21,22)(H,27,28)/t11-,14-,15+,16-,17-,19?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIUTKHLNZBMEG-HUNOYVTQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarboxylic Acid](/img/new.no-structure.jpg)

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)

![sodium;chromium;4-hydroxy-3-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]-N-phenylbenzenesulfonamide](/img/structure/B591343.png)